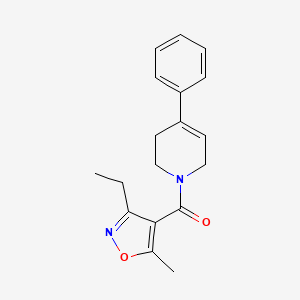![molecular formula C16H19F3N2O3 B7498092 N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B7498092.png)
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide, also known as Nutlin-3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first discovered in 2004 by researchers at Roche, who were searching for compounds that could disrupt the interaction between p53 and MDM2, a protein that inhibits p53 activity. Nutlin-3 has since been shown to have a wide range of applications in both basic research and drug development.
Mecanismo De Acción
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide binds to the hydrophobic pocket of MDM2, which is responsible for binding to p53. This prevents the interaction between p53 and MDM2, leading to the stabilization and activation of p53. Activated p53 can induce cell cycle arrest or apoptosis, depending on the cellular context.
Biochemical and Physiological Effects:
This compound has been shown to selectively induce apoptosis in cancer cells that express wild-type p53, while sparing normal cells. This makes it a promising candidate for cancer therapy, particularly in tumors that have lost the function of p53. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, by enhancing the DNA damage response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide is its specificity for p53-MDM2 interaction, which allows for selective modulation of p53 activity. This compound is also relatively easy to synthesize and has good stability in vitro. However, this compound has limited solubility in water and may require the use of organic solvents for in vitro experiments. In addition, this compound has poor bioavailability and may require the use of delivery systems for in vivo experiments.
Direcciones Futuras
There are several potential future directions for research on N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide. One area of interest is the development of this compound analogs with improved pharmacokinetic properties and potency. Another area is the identification of biomarkers that can predict the response of cancer cells to this compound treatment. Finally, this compound may have applications in other diseases that involve dysregulation of the p53 pathway, such as neurodegenerative disorders and viral infections.
Métodos De Síntesis
The synthesis of N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide involves several steps, starting with the reaction of 2-chloro-5-nitrobenzoic acid with morpholine to form 2-(morpholin-4-yl)benzoic acid. This intermediate is then reacted with 2,2,2-trifluoroethylamine to form N-(2-(morpholin-4-yl)benzoyl)-2,2,2-trifluoroethylamine. The final step involves cyclization of the intermediate with oxalyl chloride to form this compound.
Aplicaciones Científicas De Investigación
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide has been widely used in basic research to study the p53-MDM2 pathway, which is a critical regulatory mechanism in the cell cycle. It has been shown to selectively inhibit the interaction between p53 and MDM2, leading to the activation of p53 and induction of apoptosis in cancer cells. This compound has also been used to study the role of p53 in other cellular processes, such as DNA repair and senescence.
Propiedades
IUPAC Name |
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c17-16(18,19)11-3-4-13(21-5-8-23-9-6-21)12(10-11)20-15(22)14-2-1-7-24-14/h3-4,10,14H,1-2,5-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEXVVOXGOYEAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85200010 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
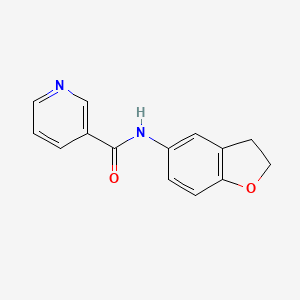
![3-[(2-Ethyl-1,3-thiazol-4-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498022.png)
![N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7498026.png)
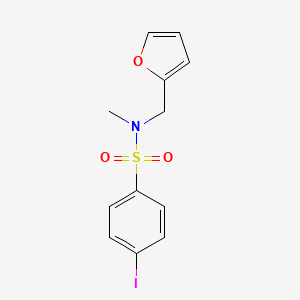

![[1-[(4-Chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498057.png)
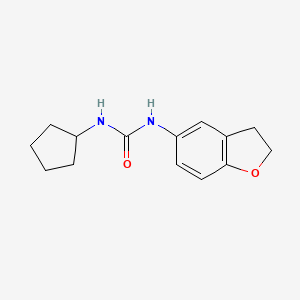
![5-[(5-chloroquinolin-8-yl)methylsulfanyl]-N-cyclopropyl-1,3,4-thiadiazol-2-amine](/img/structure/B7498070.png)
![[1-[(4-Fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498075.png)
![[1-[(2-Chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498077.png)
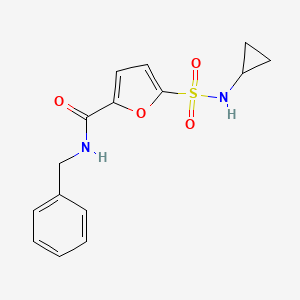
![N-methyl-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7498104.png)
![4-[(2-Iodophenoxy)methyl]benzamide](/img/structure/B7498106.png)
